

Comparative Efficacy of BMS-986104 in Preclinical Autoimmune Models

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Compound of Interest		
Compound Name:	BMS-986104	
Cat. No.:	B8757019	Get Quote

A head-to-head analysis of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, **BMS-986104**, against other S1P1 modulators in validated murine models of autoimmune disease reveals a competitive efficacy profile, particularly in inflammatory bowel disease and multiple sclerosis models. This comparison guide provides a detailed overview of the experimental data, protocols, and underlying signaling pathways for researchers, scientists, and drug development professionals.

BMS-986104 is a selective S1P1 receptor modulator that acts as a prodrug, being converted in vivo to its active phosphate metabolite.[1] This active form is a partial agonist of the S1P1 receptor, a G protein-coupled receptor critically involved in lymphocyte trafficking. By promoting the internalization of S1P1 receptors on lymphocytes, **BMS-986104** prevents their egress from lymph nodes, thereby reducing the infiltration of pathogenic immune cells into target tissues.

Efficacy in a T-Cell Transfer Model of Colitis

In a well-established T-cell transfer model of colitis, which mimics key aspects of human inflammatory bowel disease, **BMS-986104** demonstrated efficacy equivalent to the first-generation S1P modulator, fingolimod (FTY720).[1][2] This model involves the transfer of naïve CD4+ T cells into immunodeficient mice, leading to the development of colitis.

Experimental Protocol: T-Cell Transfer Colitis Model

A widely used protocol for the T-cell transfer model of colitis involves the following key steps:



- Isolation of Naïve T-Cells: Spleens and lymph nodes are harvested from donor mice (e.g., C57BL/6). A single-cell suspension is prepared, and CD4+ T cells are enriched.
 Subsequently, naïve CD4+ T cells (CD4+CD45RBhigh) are isolated using fluorescence-activated cell sorting (FACS).
- Adoptive Transfer: A specific number of purified naïve T-cells (typically 0.5 x 106 cells) are injected intraperitoneally or intravenously into immunodeficient recipient mice (e.g., RAG1-/or SCID).
- Disease Monitoring: Mice are monitored for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. A disease activity index (DAI) is calculated based on these parameters.
- Treatment Administration: BMS-986104 and comparator drugs are typically administered orally, starting at a predefined time point after T-cell transfer.
- Endpoint Analysis: At the end of the study, colons are collected for histological analysis to assess the degree of inflammation, mucosal ulceration, and immune cell infiltration. Colon weight-to-length ratio and cytokine levels in colonic tissue or serum are also common endpoints.

Data Summary: T-Cell Transfer Colitis Model

Compound	Dose	Key Efficacy Readout	Result	Reference
BMS-986104	Not specified in abstract	Equivalent efficacy to Fingolimod	Prevention of colitis development	[1][2]
Fingolimod	Not specified in abstract	Prevention of colitis development	Significant reduction in disease severity	[1][2]

Note: Specific quantitative data from the primary publication for **BMS-986104** was not publicly available in the abstract.



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Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis. In this model, various S1P1 receptor modulators have demonstrated significant efficacy in reducing disease severity. While direct comparative data for **BMS-986104** in EAE is not readily available in the public domain, the efficacy of other selective S1P1 modulators provides a benchmark for its potential performance.

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model

The MOG35-55-induced EAE in C57BL/6 mice is a standard model:

- Induction of EAE: Mice are immunized with an emulsion of Myelin Oligodendrocyte
 Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA). On the same day and two days later, mice receive an intraperitoneal injection of pertussis toxin.
- Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no clinical signs to a moribund state.
- Treatment: Oral administration of the test compounds usually begins at the onset of clinical signs (therapeutic regimen) or before (prophylactic regimen).
- Endpoint Analysis: Key endpoints include the mean clinical score, disease incidence, and peak disease severity. Histological analysis of the spinal cord is often performed to assess inflammation and demyelination.

Data Summary: Efficacy of S1P1 Modulators in the EAE Model

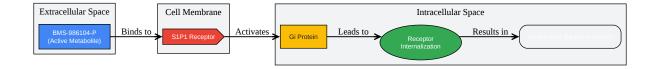


Compound	Animal Model	Key Efficacy Readout	Result	Reference
Fingolimod	EAE mice	Reduced clinical symptoms	Significant reduction in total clinical score (-59.16%)	[3]
Ozanimod	EAE mice	Ameliorated clinical disability	Significant improvement in clinical scores	[4]
Siponimod	EAE mice	Reduced clinical symptoms	Significant reduction in disease severity	
Ponesimod	EAE mice	Reduced clinical symptoms	Significant reduction in disease severity	

Note: While **BMS-986104** has been tested in an EAE model, specific quantitative data from these studies is not publicly available.

Signaling Pathways and Experimental Workflows

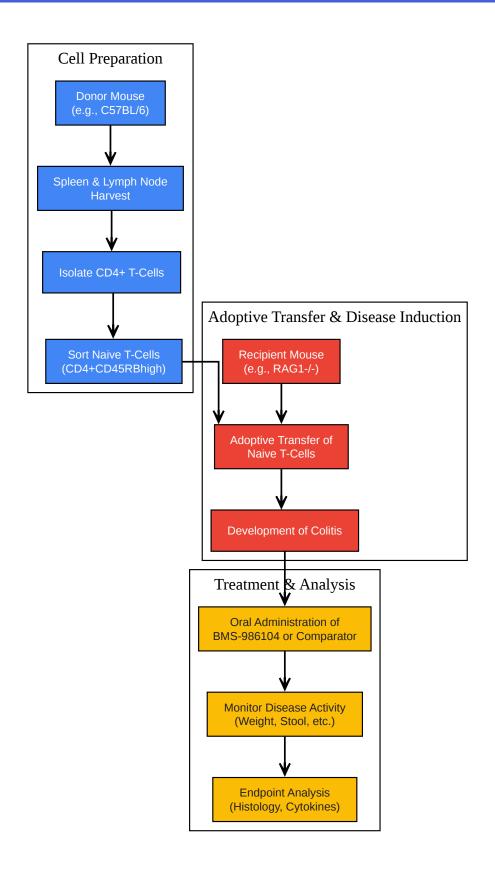
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.



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S1P1 Receptor Signaling Pathway for BMS-986104.

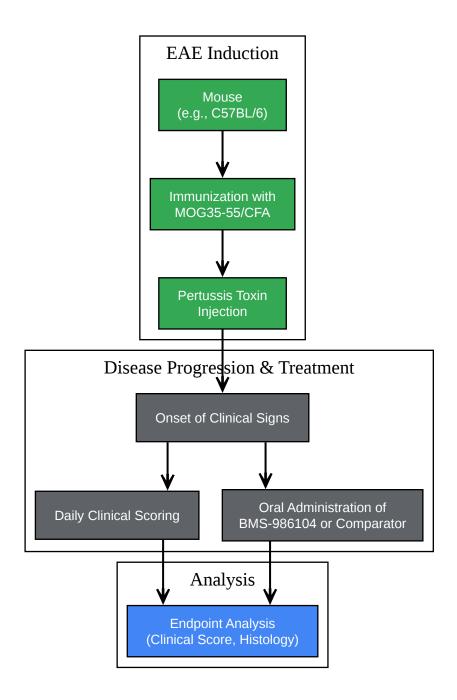




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Experimental Workflow for the T-Cell Transfer Colitis Model.





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Experimental Workflow for the EAE Model.

Conclusion

BMS-986104 demonstrates promising efficacy in preclinical models of autoimmunity, with a performance comparable to established S1P1 modulators like fingolimod in the T-cell transfer colitis model. Its selective, partial agonism of the S1P1 receptor represents a refined approach



to immunomodulation, potentially offering an improved safety profile. Further publication of direct, quantitative comparative data from preclinical studies will be crucial for a more definitive assessment of its therapeutic potential relative to other agents in this class.

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